molecular formula C24H22FN3O4 B1662903 Exatecan CAS No. 171335-80-1

Exatecan

Numéro de catalogue: B1662903
Numéro CAS: 171335-80-1
Poids moléculaire: 435.4 g/mol
Clé InChI: ZVYVPGLRVWUPMP-FYSMJZIKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Exatecan (DX-8951f) is a synthetic camptothecin derivative and a potent topoisomerase I (TOP1) inhibitor. It stabilizes TOP1-DNA cleavage complexes (TOP1ccs), leading to irreversible DNA double-strand breaks (DSBs), apoptosis, and cell death . Preclinical studies demonstrate its superior potency compared to other TOP1 inhibitors, with IC50 values in the picomolar range across multiple cancer cell lines .

Propriétés

IUPAC Name

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYVPGLRVWUPMP-FYSMJZIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169061
Record name Exatecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171335-80-1
Record name Exatecan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171335-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Exatecan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171335801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exatecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Exatecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXATECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC71PP0F89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Core Intermediate Synthesis via Palladium Cross-Coupling

The modern synthesis of this compound mesylate (Figure 1) centers on a palladium-catalyzed cross-coupling reaction between N-(3-fluoro-5-iodo-4-methylphenyl)acetamide and a bromolactone-derived phthalimide intermediate. This approach, disclosed in WO2025024697A1, eliminates late-stage amination bottlenecks observed in prior methods.

Critical Steps:

  • Bromolactone Activation: 3-Bromo-2-oxotetrahydrofuran reacts with potassium phthalimide in acetone using tetrabutylammonium bromide (TBAB) and cesium carbonate to form 2-(2-oxotetrahydrofuran-3-yl)isoindoline-1,3-dione.
  • Indium-Mediated Coupling: The phthalimide intermediate undergoes transmetallation with indium powder and copper(I) iodide, forming an organoindium species that participates in a palladium-catalyzed coupling with the iodoacetamide derivative.

Reaction Conditions:

Step Reagents/Catalysts Temperature Yield
Bromolactone activation TBAB, Cs₂CO₃ 60°C 85%
Cross-coupling PdCl₂, LiCl, DMAc 110°C 61%

Table 1: Key reaction conditions for intermediate synthesis.

Condensation and Deprotection to this compound Mesylate

The coupling product undergoes sequential condensation and deprotection:

  • EXA-Aniline Formation: Hydrolysis of the phthalimide group using 6 M HCl in acetic acid yields EXA-aniline, followed by acetylation with acetic anhydride.
  • Ring Closure: EXA-aniline condenses with (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) in toluene with pyridinium p-toluenesulfonate (PPTS) at 90–130°C.
  • Mesylation: Deprotection with methanesulfonic acid (MsOH) furnishes this compound mesylate, with final purification via antisolvent crystallization in nitromethane/MTBE.

Optimization Insights:

  • Catalyst Loading: PPTS at 0.03–0.3 equivalents minimizes side reactions during condensation.
  • Solvent Selection: Toluene suppresses epimerization at C-4 during ring closure compared to polar aprotic solvents.

Process Intensification and Scalability

Chromatography-Free Purification

The WO2025024697A1 route achieves >99% purity without column chromatography through:

  • Azeotropic Drying: Toluene/IPA mixtures remove residual water after hydrolysis.
  • Antisolvent Crystallization: Sequential use of nitromethane and methyl tert-butyl ether (MTBE) precipitates intermediates with ≤0.5% impurities.

Yield Comparison vs. Prior Art:

Method Longest Linear Steps Overall Yield
US20200384121 14 12%
WO2025024697A1 9 27%

Table 2: Process efficiency gains in this compound synthesis.

Analytical Characterization

Quality Control Metrics

  • HPLC Purity: Reverse-phase C18 chromatography (0.1% TFA in water/acetonitrile) confirms ≥99.5% purity for this compound mesylate batches.
  • Chiral Integrity: Circular dichroism at 254 nm verifies >99% enantiomeric excess for the C-4 hydroxyl group.

Critical Quality Attributes (CQAs):

Parameter Specification Method
Water content ≤0.5% w/w Karl Fischer
Residual solvents <500 ppm MTBE GC-FID

Industrial Applications in ADC Manufacturing

Conjugation to Monoclonal Antibodies

This compound mesylate serves as the payload in ADCs like DS-8201a (Enhertu). The drug-linker complex (deruxtecan) is synthesized via:

  • Linker Installation: Maleimide-Gly-Gly-Phe-Gly tetrapeptide attachment to this compound’s C-10 hydroxyl.
  • Antibody Conjugation: Thiol-maleimide chemistry with trastuzumab, achieving a drug-antibody ratio (DAR) of 8.

Stability Considerations:

  • Plasma Stability: The glycine-phenylalanine linker prevents premature payload release (t₁/₂ > 7 days in human plasma).
  • Bystander Effect: this compound’s membrane permeability enables cytotoxic activity against neighboring antigen-negative cells.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

DX-8951 a été largement étudié pour ses propriétés antitumorales. Il a montré une activité puissante contre diverses lignées de cellules tumorales humaines, notamment le cancer du sein, du poumon, de l'estomac et du côlon. Le composé est utilisé dans des essais cliniques pour évaluer son efficacité dans le traitement des tumeurs solides avancées et des malignités hématologiques. DX-8951 est également utilisé en association avec d'autres agents chimiothérapeutiques pour améliorer ses effets antitumoraux.

Mécanisme d'action

DX-8951 exerce ses effets en inhibant l'activité catalytique de la topoisomérase I, une enzyme impliquée dans la réplication et la transcription de l'ADN. Le composé stabilise le complexe covalent ADN-enzyme, empêchant la rescellage des cassures de l'ADN. Ceci conduit à l'arrêt de la fourche de réplication et à la formation de cassures de l'ADN simple brin, entraînant finalement la mort cellulaire.

Applications De Recherche Scientifique

DX-8951 has been extensively studied for its antitumor properties. It has shown potent activity against various human tumor cell lines, including breast, lung, gastric, and colon cancer. The compound is used in clinical trials to evaluate its efficacy in treating advanced solid tumors and hematological malignancies. DX-8951 is also used in combination with other chemotherapeutic agents to enhance its antitumor effects .

Mécanisme D'action

DX-8951 exerts its effects by inhibiting the catalytic activity of topoisomerase I, an enzyme involved in DNA replication and transcription. The compound stabilizes the covalent DNA-enzyme complex, preventing the resealing of the DNA strand breaks. This leads to the arrest of the replication fork and the formation of single-strand DNA breaks, ultimately causing cell death .

Comparaison Avec Des Composés Similaires

Comparison with Similar TOP1 Inhibitors

Potency and Mechanism of Action

Exatecan outperforms first-generation TOP1 inhibitors in preclinical models:

  • TOP1cc Formation: this compound induces TOP1ccs at 0.03 μmol/L, 10–50× lower concentrations than topotecan, SN-38 (irinotecan’s active metabolite), and camptothecin .
  • DNA Damage : At 10 nmol/L, this compound generates significantly higher γH2AX (a DSB marker) than topotecan, correlating with increased apoptosis (cleaved PARP and caspase-3) .
  • Cytotoxicity : this compound’s IC50 values (1–10 pM) in leukemia, prostate, and lung cancer cell lines are 10–50× lower than SN-38, the next most potent comparator .
Compound IC50 (pM) TOP1cc Induction (μmol/L) γH2AX Induction (nmol/L)
This compound 1–10 0.03 10
SN-38 10–500 0.3 100
Topotecan 100–1,000 0.3 300
Irinotecan* N/A (prodrug) 1.0 1,000

*Requires metabolic activation to SN-38 .

Resistance Profile

This compound’s low MDR affinity distinguishes it from irinotecan, which is susceptible to efflux via ABC transporters like P-gp and MRP1 . In xenograft models, this compound maintained efficacy in irinotecan-resistant tumors, with a 6× higher activity than SN-38 and 28× higher than topotecan .

Toxicity and Clinical Limitations

  • Myelotoxicity : Dose-limiting neutropenia (30% incidence at therapeutic doses) and thrombocytopenia (15%) were observed in phase III trials .
  • Gastrointestinal Toxicity: Severe diarrhea and nausea occur at higher doses, though less frequently than with irinotecan .

Pharmacokinetics

  • Half-Life : 7.9 hours (single-agent) vs. 2–3 hours for SN-38 .
  • Clearance : Dose-proportional, with a mean clearance of 1.39 L/h/m<sup>2</sup> .
  • Lactone Stability: this compound’s lactone form (active) constitutes 30% of systemic exposure, higher than irinotecan’s 10–20% .

Next-Generation this compound Formulations

CBX-12 (pH-Sensitive Peptide Conjugate)

  • Mechanism: Releases this compound selectively in acidic tumor microenvironments (pH <6.5), sparing normal tissues .
  • Efficacy: In HCT116 xenografts, CBX-12 achieved tumor this compound concentrations 100× higher than bone marrow, with 30 nM IC50 for TOP1 inhibition .
  • Toxicity : Reduced myelotoxicity vs. unconjugated this compound, enabling higher doses (20 mg/kg) without severe adverse events .

Antibody-Drug Conjugates (ADCs)

  • Deruxtecan (Trastuzumab-Exatecan) : Approved for HER2+ cancers, with 5× lower myelotoxicity than this compound and bystander-killing effects .
  • MTX-13 (PTK7-Directed ADC): Demonstrates sub-nanomolar potency in PTK7+ tumors and retains efficacy in T-DM1-resistant models .
  • PSARlink™ Conjugates : Hydrophilic polysarcosine linkers enable high drug-antibody ratios (DAR 8) without compromising solubility or stability .

Activité Biologique

Exatecan, also known as DX-8951f, is a novel synthetic camptothecin derivative that functions primarily as an inhibitor of topoisomerase I (TOP1). This compound has garnered attention for its potential in cancer therapy due to its unique properties and pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, safety profile, and recent research findings.

This compound exerts its antitumor effects by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The inhibition leads to the stabilization of the TOP1-DNA complex, resulting in DNA damage and subsequent apoptosis in cancer cells. Unlike other camptothecin derivatives, this compound is water-soluble and does not require metabolic activation, which enhances its therapeutic application .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

  • Mean Clearance : 2.28 L/h/m²
  • Volume of Distribution : 18.2 L/m²
  • Elimination Half-Life : Approximately 7.9 hours .
  • Metabolism : Primarily via CYP3A4, leading to the formation of metabolites UM-1 and UM-2 .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for various cancer types. Below are notable findings from significant studies:

Study Type Combination/Single Agent Cancer Type Median Survival (months) Response Rate Toxicity Profile
Phase ISingle AgentAdvanced Solid TumorsNot specified5.1% partial responseNeutropenia (reversible)
Phase IISingle AgentNon-Small Cell Lung Cancer (NSCLC)8.718% minor responseReversible neutropenia
Phase IIICombination with GemcitabineAdvanced Pancreatic Cancer6.7 vs 6.2 (gemcitabine alone)6.3% partial responseHigher grade 3/4 toxicities
PreclinicalN/AVarious (e.g., gastric, colon)N/AEffective against resistant tumorsModerate gastrointestinal toxicity

The combination of this compound with gemcitabine did not demonstrate superior overall survival compared to gemcitabine alone in advanced pancreatic cancer patients . However, it showed promising efficacy in preclinical studies against various tumor types, including those resistant to other treatments like irinotecan and topotecan .

Case Studies

  • Combination Therapy with ATR Inhibitors :
    A study demonstrated that this compound's efficacy could be enhanced when combined with ATR inhibitors such as ceralasertib. This combination exhibited significant tumor growth suppression in xenograft models, particularly in HR-deficient cancer cells expressing SLFN11 .
  • Long-Acting Conjugates :
    Research on a PEGylated form of this compound indicated improved pharmacokinetics and sustained antitumor activity over extended periods. A single low dose resulted in complete tumor suppression in BRCA1-deficient xenografts for over 40 days .

Safety Profile

The safety profile of this compound has been generally favorable, with hematologic toxicities being the most common adverse effects observed across trials. Neutropenia was identified as dose-limiting in several studies, while gastrointestinal side effects were moderate . Notably, acute pancreatitis was reported in some cases, which was not anticipated based on preclinical data .

Q & A

Q. What is the molecular mechanism by which Exatecan inhibits tumor growth, and how does it compare to other TOP1 inhibitors like topotecan?

this compound functions as a topoisomerase I (TOP1) inhibitor by stabilizing TOP1-DNA cleavage complexes (TOP1ccs), leading to DNA double-strand breaks (DSBs) during replication. Unlike topotecan or SN-38 (irinotecan metabolite), this compound exhibits significantly higher potency, with IC50 values in the picomolar range in cancer cell lines. This is attributed to its enhanced TOP1cc-trapping efficiency, demonstrated via DNA cleavage assays using recombinant TOP1 and 32P-labeled DNA oligonucleotides .

Q. What experimental models are commonly used to evaluate this compound’s antitumor efficacy?

Preclinical studies utilize human cancer cell lines (e.g., MOLT-4 leukemia, DU145 prostate cancer) and xenograft models (e.g., MDA-MB-231 breast cancer, HCT-116 colon cancer). These models assess cytotoxicity via cell viability assays (MTT or clonogenic survival) and in vivo tumor growth inhibition. This compound’s efficacy is often benchmarked against clinical TOP1 inhibitors, with statistical analysis using two-tailed t-tests or ANOVA .

Q. What biomarkers are used to quantify this compound’s biological activity in preclinical studies?

Key biomarkers include:

  • γH2AX : A marker of DNA DSBs, measured via immunofluorescence or Western blot. This compound induces γH2AX at lower concentrations (10 nM) compared to topotecan .
  • TOP1cc levels : Quantified using RADAR assays to assess TOP1-DNA complex stabilization .
  • SLFN11 and HRD scores : Predictive biomarkers for sensitivity to TOP1 inhibitors .

Q. How should researchers design experiments to compare this compound with other TOP1 inhibitors?

  • Use matched cell lines with varying TOP1 expression or biomarker status (e.g., SLFN11-positive vs. negative).
  • Employ dose-response curves to determine IC50 values, ensuring replication across biological triplicates.
  • Include controls for TOP1 dependency (e.g., TOP1 knockdown or knockout models). Statistical analysis should use GraphPad Prism for ANOVA and post-hoc tests .

Advanced Research Questions

Q. What methodologies are effective in mitigating this compound’s dose-limiting cytotoxicity in clinical applications?

Conjugation to tumor-targeting carriers (e.g., pH-sensitive peptides like CBX-12) reduces systemic toxicity by selectively releasing this compound in acidic tumor microenvironments. CBX-12 maintains tumor drug levels above the IC50 for 48 hours while avoiding bone marrow exposure, as shown in pharmacokinetic studies .

Q. How does combining this compound with ATR inhibitors enhance therapeutic efficacy?

ATR inhibitors (e.g., ceralasertib) synergize with this compound by blocking DNA damage repair. Preclinical data show combination indices (CI) <1 in SLFN11-negative models, indicating strong synergy. Experimental protocols recommend using minimally toxic ATR inhibitor doses (0.5–1 μM) with this compound to maximize tumor growth inhibition without additive toxicity .

Q. What in vitro assays validate this compound’s superior TOP1cc-trapping activity compared to SN-38?

  • DNA cleavage assays : Recombinant TOP1 is incubated with 32P-labeled DNA and inhibitors. This compound induces more DNA cleavage at lower concentrations (nanomolar vs. micromolar for SN-38) .
  • RADAR assay : Quantifies cellular TOP1ccs via chromatin immunoprecipitation. This compound shows activity at 0.03 μM, 10-fold lower than topotecan .

Q. How do this compound derivatives improve targeted delivery in antibody-drug conjugates (ADCs)?

Derivatives like (4-NH2)-Exatecan enable site-specific conjugation to antibodies via amine-reactive linkers. For example, trastuzumab deruxtecan (Enhertu®) uses this compound derivatives to achieve tumor-selective payload release, validated in phase III trials for HER2+ cancers. Analytical methods include HPLC for purity assessment and LC-MS for conjugate characterization .

Q. What challenges arise in translating this compound’s preclinical potency to clinical success?

Despite picomolar IC50 values in vitro, this compound’s high systemic toxicity limited early clinical development. Solutions include:

  • Pharmacokinetic optimization : Protracted infusion schedules (e.g., weekly 30-minute infusions) to reduce peak plasma concentrations .
  • Biomarker stratification : Enriching trials for SLFN11-high or HRD-positive tumors to improve response rates .

Q. What statistical considerations are critical for analyzing this compound’s preclinical data?

  • Power analysis : Ensure adequate sample size (n ≥ 5 mice/group in xenograft studies).
  • Survival analysis : Use Kaplan-Meier curves with log-rank tests for in vivo efficacy.
  • Synergy quantification : Calculate combination indices (CI) using the Chou-Talalay method .

Methodological Notes

  • Data Reproducibility : Detailed protocols for TOP1cc assays and ADC conjugation are essential, per guidelines in Mol Cancer Ther .
  • Open Science : Share raw γH2AX imaging data and pharmacokinetic curves via repositories like Figshare, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exatecan
Reactant of Route 2
Exatecan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.